molecular formula C18H19N5O2S B4063572 N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide

N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide

Cat. No. B4063572
M. Wt: 369.4 g/mol
InChI Key: CVHLJGOMGOXPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide, also known as ETT, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the tetrazole class of compounds and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antioxidant and Anticancer Activities

A study by Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing various moieties, and evaluated their antioxidant and anticancer activities. The antioxidant activity was determined using the DPPH radical scavenging method, showing certain derivatives to have higher activity than ascorbic acid. The anticancer activity was tested against human glioblastoma and breast cancer cell lines, identifying specific compounds with notable cytotoxicity, suggesting their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Anti-Inflammatory Agents

Research by Thabet et al. (2011) focused on the synthesis of a series of compounds, including derivatives of thiazolylacetonitrile and imidazo[1,2-a]pyridine, containing a naproxenoyl moiety. These compounds were evaluated for their anti-inflammatory properties, demonstrating potential as anti-inflammatory agents. The synthesis involved cyclocondensation and a three-component reaction, showcasing the compounds' analgesic and anti-inflammatory effects in animal studies (Thabet et al., 2011).

Antimicrobial and Antioxidant Studies

A study by Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, then screened them for antimicrobial and antioxidant activities. The compounds showed excellent antibacterial and antifungal properties, as well as significant antioxidant potential. These findings suggest their utility in developing new antimicrobial and antioxidant therapies (Raghavendra et al., 2016).

Antidepressant Activity

Mathew et al. (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated them for antidepressant and neurotoxicity screening. One compound, in particular, showed significant reduction in immobility time in animal models, indicating its potential as an antidepressant medication (Mathew et al., 2014).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-3-25-16-11-9-14(10-12-16)19-17(24)13(2)26-18-20-21-22-23(18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHLJGOMGOXPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide
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N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide
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N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide

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